molecular formula C7H7NO2 B1302961 2-Methoxyisonicotinaldehyde CAS No. 72716-87-1

2-Methoxyisonicotinaldehyde

Cat. No. B1302961
CAS RN: 72716-87-1
M. Wt: 137.14 g/mol
InChI Key: VOCKNCWQVHJMAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nucleoside modifications, specifically 2',4'-constrained 2'O-methoxyethyl (cMOE) and 2',4'-constrained 2'O-ethyl (cEt) nucleoside phosphoramidites, has been reported to be efficiently accomplished starting from commercially available diacetone allofuranose . The process utilized a 2-naphthylmethyl protecting group, which provided crystalline intermediates that could be deprotected under mild conditions. A key step in the synthesis involved a mono-TBDPS-protected diol intermediate that facilitated the synthesis due to its crystallinity. For the cEt nucleosides, the introduction of the methyl group was achieved in a stereoselective manner, and the ring closure of the 2'-hydroxyl group onto a secondary mesylate leaving group was performed with clean inversion of stereochemistry under mild conditions. The synthesis of all four nucleobase-modified phosphoramidites (thymine, 5-methylcytosine, adenine, and guanine) for the S-cEt modification was accomplished on a multigram scale .

Molecular Structure Analysis

The molecular structure of the synthesized nucleoside modifications was not directly reported in the provided papers. However, the biophysical evaluation of the cMOE- and cEt-containing oligonucleotides indicated that they possess hybridization and mismatch discrimination attributes similar to those of locked nucleic acid (LNA) . This suggests that the molecular structure of these modifications allows them to maintain the desirable properties of LNA while offering improved resistance to exonuclease digestion.

Chemical Reactions Analysis

An I(-)-catalyzed methyl-oxygen bond cleavage in 2-methoxyfurans has been observed, leading to the formation of substituted butenolides . This reaction demonstrates the potential for chemical transformations involving the cleavage of methyl-oxygen bonds in methoxy-containing compounds. The subsequent carbon-carbon bond formation occurred at the 5-position, and the structures of the final products were confirmed by X-ray diffraction study .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized nucleoside modifications, cMOE and cEt, were evaluated biophysically. The oligonucleotides containing these modifications displayed improved resistance to exonuclease digestion compared to their unmodified counterparts. This suggests that the physical and chemical properties of these modifications confer a higher stability to the oligonucleotides, which is a desirable trait for therapeutic applications . The exact physical properties such as melting point, solubility, and stability under various conditions were not detailed in the provided papers.

Scientific Research Applications

1. Thermodynamic and Ultrasonic Studies

2-Methoxyisonicotinaldehyde (and similar compounds) have been studied in the context of their physical properties. For instance, Begum et al. (2013) explored the thermodynamic and ultrasonic properties of binary liquid mixtures involving anisaldehyde and alkoxyethanols, which include 2-methoxy ethanol. Their study provides insights into the molar volume, adiabatic compressibility, intermolecular free length, and hydrogen bonding in these mixtures (Begum et al., 2013).

2. Synthesis and Industrial Applications

The synthesis of derivatives of 2-Methoxyisonicotinaldehyde, such as 4-Methoxysalicylaldehyde, has been explored for their industrial applications. Jin et al. (2012) discussed the synthesis of 4-Methoxysalicylaldehyde via selective monomethylation, highlighting its use in the preparation of organic compounds, drugs, and therapeutic agents (Jin et al., 2012).

3. Molecular Interaction Studies

Research by Wu and Brutschy (2004) investigated the clusters of 2-methoxyphenol (closely related to 2-Methoxyisonicotinaldehyde) with water molecules, revealing insights into molecular interactions and hydrogen bonding. Such studies are crucial for understanding the behavior of these compounds at the molecular level (Wu & Brutschy, 2004).

4. Analytical Chemistry and Catalytic Applications

In the field of analytical chemistry, the development of chemosensors using derivatives of 2-Methoxyisonicotinaldehyde has been researched. Gao et al. (2014) created a chemosensor for the detection of copper ions, demonstrating the utility of these compounds in sensing applications (Gao et al., 2014).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCKNCWQVHJMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376647
Record name 2-methoxyisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyisonicotinaldehyde

CAS RN

72716-87-1
Record name 2-methoxyisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyisonicotinaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 2-methoxy-4-cyanopyridine (57.2 g), semicarbazide hydrochloride (71.24 g), sodium acetate (69.86 g), ethanol (1,200 ml) and water (370 ml) was hydrogenated at 344 kPa using Raney nickel catalyst (1.0 g). The mixture was evaporated to a volume of 450 ml, water (900 ml) was added and the mixture was allowed to stand at 0° overnight. The mixture was filtered and the solid was washed with water and was dissolved in 10% hydrochloric acid (950 ml). Formaldehyde solution (36% w/v, 420 ml) was added and the mixture was warmed for 30 minutes, allowed to cool and was added to a solution of sodium acetate (280 g) in water (840 ml). The mixture was extracted with ether (3×500 ml) and the combined extracts were successively washed with aqueous potassium carbonate and water and were dried out evaporated to give 2-methoxypyridine-4-carboxaldehyde (20.53 g, 35%) m.p. 33-5° . A sample recrystallised from petroleum ether had m.p. 33-36°.
Quantity
57.2 g
Type
reactant
Reaction Step One
Quantity
71.24 g
Type
reactant
Reaction Step One
Quantity
69.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (2-methoxypyridin-4-yl)methanol (6.74 g) and triethylamine (67.5 mL) in DMSO (200 mL) was added sulfur trioxide pyridine complex (30.8 g), and the mixture was stirred at room temperature for 30 min. Water was added to the reaction mixture at room temperature, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. After silica gel filtration, the solvent was evaporated under reduced pressure to give a crude product of the title compound (4.33 g) as a brown oil. This compound was used for the next step without further purification.
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
67.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyisonicotinaldehyde
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2-Methoxyisonicotinaldehyde
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2-Methoxyisonicotinaldehyde
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Reactant of Route 6
2-Methoxyisonicotinaldehyde

Citations

For This Compound
9
Citations
HJ Jung, HJ Park, YG Shin, YS Kim… - Bulletin of the Korean …, 2008 - koreascience.kr
… phosphonoacetate (0.174 mL, 197 mg, 0.875 mmol) and lithium hydroxide (21.0 mg, 0.875 mmol) were added to a solution of 2-methoxyisonicotinaldehyde (8) (101 mg, 0.730 mmol) …
Number of citations: 1 koreascience.kr
BM Adger, R Bannister, NJ Lewis… - Journal of the Chemical …, 1988 - pubs.rsc.org
… Reduction of (12) to 2-methoxyisonicotinaldehyde was investigated, and although partial conversion into the desired product occurred, the isolated material was contaminated with N-…
Number of citations: 2 pubs.rsc.org
TH Brown, RC Blakemore, GJ Durant… - European journal of …, 1993 - Elsevier
… CHO in scheme 2) are 6-methoxynicotinaldehyde 7, 2-methoxyisonicotinaldehyde … 2-Methoxyisonicotinaldehyde … 2-Methoxyisonicotinaldehyde. …
Number of citations: 6 www.sciencedirect.com
X Yue, DD Dhavale, J Li, Z Luo, J Liu, H Yang… - Bioorganic & medicinal …, 2018 - Elsevier
… commercially available 2-methoxy-6-hydroxyquinoline with bromomethyl methyl ether afforded compound 35, which was subjected to condensation with 2-methoxyisonicotinaldehyde …
Number of citations: 15 www.sciencedirect.com
HS Sutherland, AST Tong, PJ Choi, A Blaser… - Bioorganic & Medicinal …, 2019 - Elsevier
… of 5-(ethoxymethoxy)-2-methoxyisonicotinaldehyde (4.00 g, … afforded 5-hydroxy-2-methoxyisonicotinaldehyde (2.50 g, 87%)… A mixture of 5-hydroxy-2-methoxyisonicotinaldehyde (2.50 g, …
Number of citations: 79 www.sciencedirect.com
PJ Choi, D Conole, HS Sutherland, A Blaser, AST Tong… - Molecules, 2020 - mdpi.com
… 5-(Ethoxymethoxy)-2-methoxyisonicotinaldehyde (50). To a solution of 49 (3.64 g, 19.9 mmol) … 5-Hydroxy-2-methoxyisonicotinaldehyde (51). A solution of 50 (2.74 g, 13.0 mmol) and 3M …
Number of citations: 10 www.mdpi.com
SJ Kang, JW Lee, J Song, J Park, J Choi… - Journal of Enzyme …, 2020 - Taylor & Francis
The importance of transforming growth factor beta-activated kinase 1 (TAK1) to cell survival has been demonstrated in many studies. TAK1 regulates signalling cascades, the NF-κB …
Number of citations: 2 www.tandfonline.com
H Park - 2020 - search.proquest.com
This thesis is focused on the development of strategies for palladium-catalyzed, directed C (sp 3)–H functionalization of carbonyl-coordinating substrates, such as ketone, aldehyde, and …
Number of citations: 0 search.proquest.com
X Gao, S Han, M Zheng, A Liang, J Li… - The Journal of …, 2019 - ACS Publications
A novel oxidation of benzylic C–H bonds for the synthesis of diverse six-membered N-heteroaromatic aldehydes and ketones has been developed. The obvious advantages of this …
Number of citations: 6 pubs.acs.org

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